2,6-Dichloronicotinic acid

概述

描述

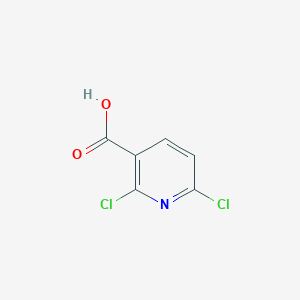

Molecular Formula: C₆H₃Cl₂NO₂ CAS No.: 38496-18-3 Molecular Weight: 192.00 g/mol Structure: A pyridine ring substituted with chlorine atoms at positions 2 and 6 and a carboxylic acid group at position 3 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloronicotinic acid typically involves the chlorination of nicotinic acid or its derivatives. One common method includes the reaction of 2,6-dichloropyridine with chlorosulfonyl isocyanate in tetrahydrofuran at low temperatures (0-5°C). The reaction mixture is then quenched with ice water, followed by extraction and concentration to obtain 2,6-dichloronicotinonitrile. This intermediate is further hydrolyzed using sulfuric acid and water under reflux conditions to yield this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves strict control of reaction conditions and the use of efficient extraction and purification techniques to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 2,6-Dichloronicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.

Oxidation Reactions: The compound can be oxidized to form different functional groups.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution Products: Various substituted pyridine derivatives.

Reduction Products: Alcohols or amines.

Oxidation Products: Carboxylic acids or ketones

科学研究应用

Plant Resistance Induction

DCNA has been extensively studied for its role as a synthetic inducer of plant resistance against pathogens. Research indicates that it enhances systemic acquired resistance (SAR) in plants, making them more resilient to diseases caused by bacteria and fungi.

Key Findings:

- Pathogen Resistance : DCNA has shown effectiveness in increasing resistance to multiple pathogens, including the tobacco mosaic virus and various fungal infections. In field studies, its application resulted in significant disease resistance in crops such as pepper, pear, and rice .

- Efficacy Comparison : In comparative studies with nicotinic and isonicotinic acids, DCNA was found to be the most effective compound in inducing plant resistance. For instance, it achieved an induction level of 82%, compared to 50% for nicotinic acid .

Table 1: Efficacy of Plant Resistance Induction

| Compound | Resistance Induction Level (%) |

|---|---|

| 2,6-Dichloronicotinic Acid | 82 |

| Nicotinic Acid | 50 |

| Isonicotinic Acid | <10 |

Medicinal Chemistry

DCNA serves as a precursor for the synthesis of various bioactive compounds in medicinal chemistry. Its structural features allow it to be modified into derivatives that exhibit enhanced biological activities.

Applications in Drug Development:

- Thiopeptide Synthesis : DCNA has been utilized as a starting material for synthesizing thiopeptide cores, which are important in developing new antibiotics .

- Antiviral Properties : Studies have indicated that certain derivatives of DCNA possess antiviral properties, making them potential candidates for antiviral drug development .

Biochemical Reagent

As a biochemical reagent, DCNA is used in various laboratory applications. Its high purity and specific chemical properties make it suitable for life science research.

Applications:

- Research Applications : DCNA is employed in biochemical assays and as a standard reference material in analytical chemistry due to its consistent quality and reliability .

- Chemical Synthesis : It is also used in organic synthesis for producing other pyridine derivatives that are valuable in pharmaceutical applications .

Case Studies

Several case studies highlight the practical applications of DCNA:

- Case Study 1 : A study demonstrated that the application of DCNA significantly reduced necrotic spots caused by viral infections in tobacco plants. The most effective derivatives were found to reduce symptoms by up to 97% compared to untreated controls .

- Case Study 2 : Research involving the modification of DCNA into ester derivatives showed enhanced plant immunity characteristics, indicating that structural modifications can lead to improved biological efficacy .

作用机制

The mechanism of action of 2,6-Dichloronicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as human 11β-hydroxysteroid dehydrogenase type 1, which plays a role in the regulation of glucocorticoid activity. By inhibiting this enzyme, this compound can modulate various physiological processes, including inflammation and metabolism .

相似化合物的比较

Key Properties

- Physical Appearance : Off-white to light brown powder .

- Melting Point : 140–143°C .

- Solubility: Forms clear solutions in methanol .

- Applications :

Comparison with Structural Analogs

2,6-Diaminonicotinic Acid

Molecular Formula : C₆H₇N₃O₂

Key Differences :

- Substituents: Amino (-NH₂) groups replace chlorine atoms at positions 2 and 5.

- Synthesis : Produced via nucleophilic substitution of 2,6-dichloronicotinic acid with ammonia .

- Reactivity: Enhanced nucleophilicity due to amino groups, making it versatile in heterocyclic synthesis .

- Applications : Used in agrochemicals and pharmaceuticals for its bioactivity .

| Property | This compound | 2,6-Diaminonicotinic Acid |

|---|---|---|

| Substituents | Cl (2,6), COOH (3) | NH₂ (2,6), COOH (3) |

| Molecular Weight | 192.00 | 169.14 |

| Melting Point | 140–143°C | Not reported |

| Key Reactivity | Electrophilic substitution | Nucleophilic substitution |

| Biological Role | SAR inducer in plants | Enzyme inhibitor |

2,6-Dichloroisonicotinic Acid

Molecular Formula: C₆H₃Cl₂NO₂ (isomer) Key Differences:

- Structure : Carboxylic acid group at position 4 (vs. position 3 in this compound).

- Physical Properties :

- Applications : Intermediate in herbicide and drug synthesis .

| Property | This compound | 2,6-Dichloroisonicotinic Acid |

|---|---|---|

| Carboxylic Acid Position | 3 | 4 |

| Melting Point | 140–143°C | 209–212°C |

| Industrial Use | Pharmaceuticals | Herbicides |

2,5,6-Trichloronicotinic Acid

Molecular Formula: C₆H₂Cl₃NO₂ Key Differences:

- Substituents : Additional Cl at position 4.

- Electron Effects : Increased electron-withdrawing capacity due to three Cl atoms, enhancing acidity.

- Applications : Used in specialized agrochemicals and as a building block for fluorinated analogs .

| Property | This compound | 2,5,6-Trichloronicotinic Acid |

|---|---|---|

| Chlorine Substitution | 2,6 | 2,5,6 |

| Molecular Weight | 192.00 | 226.45 |

| Acidity | Moderate | Higher (due to third Cl) |

Methyl 2,6-Dichloronicotinate

Molecular Formula: C₇H₅Cl₂NO₂ Key Differences:

- Functional Group : Methyl ester replaces carboxylic acid.

- Reactivity : Less acidic, more lipophilic, suitable for cross-coupling reactions.

- Synthesis: Produced via esterification of this compound with methanol under flow chemistry conditions (98% yield) .

- Applications: Intermediate in quinolone antibiotic synthesis .

| Property | This compound | Methyl 2,6-Dichloronicotinate |

|---|---|---|

| Functional Group | COOH | COOCH₃ |

| Boiling Point | 351.2°C (estimated) | Not reported |

| Bioavailability | Polar, lower absorption | Lipophilic, higher absorption |

2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid

Molecular Formula: C₆H₂Cl₂FNO₂ Key Differences:

- Substituents : Fluorine at position 5.

- Electronic Effects : Fluorine’s electronegativity enhances stability and alters reactivity.

- Applications : Precursor for fluorinated pharmaceuticals with improved metabolic resistance .

| Property | This compound | 2,6-Dichloro-5-Fluoronicotinic Acid |

|---|---|---|

| Additional Substituent | None | F (5) |

| Molecular Weight | 192.00 | 210.00 |

| Metabolic Stability | Moderate | High (due to F) |

生物活性

2,6-Dichloronicotinic acid (2,6-DCA) is a chlorinated derivative of nicotinic acid, which has garnered attention for its potential biological activities, particularly in the fields of plant resistance and medicinal chemistry. This article explores the biological activity of 2,6-DCA, summarizing key research findings, case studies, and relevant data.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- CAS Number : 38496-18-3

This compound is a heterocyclic aromatic organic compound that serves as a biochemical reagent in various life science research applications.

Biological Activity Overview

The biological activity of 2,6-DCA has been primarily studied in the context of its role as a plant resistance inducer . Research indicates that it can enhance the natural defense mechanisms of plants against various pathogens.

Induction of Systemic Acquired Resistance (SAR)

- Mechanism of Action : 2,6-DCA acts as a synthetic inducer of systemic acquired resistance (SAR) in plants. SAR is a plant immune response that provides long-lasting protection against a broad spectrum of pathogens.

-

Efficacy in Different Plant Species :

- Studies have demonstrated that 2,6-DCA significantly increases disease resistance in crops such as pepper , pear , and rice against bacterial and fungal infections .

- In tobacco plants, it has been shown to induce resistance to pathogens such as the tobacco mosaic virus and various fungal infections .

Comparative Efficacy with Other Compounds

The efficacy of 2,6-DCA compared to other related compounds is summarized in the following table:

| Compound | Resistance Induction (%) | Notable Pathogens Targeted |

|---|---|---|

| 2,6-Dichloroisonicotinic Acid | 82 | Tobacco mosaic virus, Cercospora nicotianae |

| Nicotinic Acid | 50 | Various bacterial pathogens |

| Isonicotinic Acid | <10 | Limited efficacy |

This data illustrates that 2,6-DCA is more effective than both nicotinic and isonicotinic acids in inducing plant resistance .

Study on Plant Resistance Induction

A recent study focused on the application of 2,6-DCA and its derivatives to various plant species. The results indicated that:

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-dichloronicotinic acid, and how can regiochemical control be ensured?

- Methodological Answer : The synthesis typically involves chlorination of nicotinic acid derivatives. For example, this compound can be prepared by reacting 2,6-dichloropyridine with a strong base (e.g., NaOH) under controlled heating (120°C for 4 hours), followed by acidification with HCl to precipitate the product . Regiochemical control is confirmed via ¹H NMR analysis of coupling patterns in the aromatic region, as demonstrated in alkoxide addition reactions .

Q. How should purity and structural identity of this compound be validated in research settings?

- Methodological Answer :

- Purity : Assessed via HPLC (≥98% purity, as per commercial standards ) or titration.

- Structural Confirmation : Use FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹) and ¹³C NMR (distinct signals for Cl-substituted carbons at ~150 ppm). Novel compounds require elemental analysis (C, H, N, Cl) and high-resolution mass spectrometry .

Q. What are the best practices for characterizing intermediates in multi-step syntheses involving this compound?

- Methodological Answer :

- Isolate intermediates via column chromatography or recrystallization.

- Track reaction progress using TLC (silica gel, UV visualization).

- For halogenated intermediates, X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) resolves substitution patterns .

Advanced Research Questions

Q. How can this compound be optimized as a building block for anticancer agents like AZD8055?

- Methodological Answer :

- Functionalization : React with isopentanol under NaH/DMF to form 6-chloro-2-(isopentyloxy)nicotinic acid, a precursor for AZD8055. Confirm regioselectivity via hydrogenolysis and NMR .

- Scale-Up Challenges : Monitor side reactions (e.g., over-chlorination) using GC-MS and optimize reaction time/temperature .

Q. What analytical strategies resolve contradictions in reported yields for this compound derivatives?

- Methodological Answer :

- Data Discrepancy Analysis : Compare solvent systems (e.g., DMF vs. THF), bases (NaH vs. KOtBu), and stoichiometry across studies. For example, NaH in DMF yields 22–99% in alkoxylation, while KOtBu in THF gives 38–99% .

- Statistical Tools : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) affecting yield .

Q. How do derivatives like 6-chloro-nicotinic acid (6-CNA) differ in environmental or biological persistence compared to this compound?

- Methodological Answer :

- Stability Studies : Use LC-MS/MS to track degradation under UV light or enzymatic conditions.

- Comparative Analysis : 6-CNA, a metabolite of imidacloprid, shows higher water solubility and mobility in environmental matrices, requiring solid-phase extraction (SPE) for detection .

Q. Methodological Challenges & Solutions

Q. What are the limitations of using this compound in palladium-catalyzed cross-coupling reactions?

- Answer :

- Challenge : The electron-withdrawing Cl groups reduce reactivity in Suzuki-Miyaura couplings.

- Solution : Use trifluoroborate salts as stable alternatives to boronic acids, which tolerate harsh conditions and improve coupling efficiency .

Q. How can researchers address low yields in amidation reactions involving this compound?

- Answer :

- Optimization Steps :

Activate the carboxylic acid with EDC/HOBt to form an active ester.

Use DIPEA as a base to scavenge HCl byproducts.

Monitor reaction progress via in-situ IR to minimize over-activation .

属性

IUPAC Name |

2,6-dichloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPKQSSFYHPYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357536 | |

| Record name | 2,6-Dichloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38496-18-3 | |

| Record name | 2,6-Dichloronicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38496-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。